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Compound of Interest

Compound Name:
4-(5-Methyl-1,3,4-oxadiazol-2-

yl)piperidine

Cat. No.: B176400 Get Quote

In Silico ADMET Profiling of Piperidine-
Oxadiazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a

comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity

(ADMET) properties of novel piperidine-oxadiazole derivatives. The following sections detail the

in silico pharmacokinetic and drug-likeness parameters of a series of synthesized compounds,

providing insights into their potential as viable drug candidates.

The development of novel therapeutic agents requires a thorough evaluation of their ADMET

properties to ensure safety and efficacy. In the early stages of drug discovery, in silico

predictive models are invaluable for screening compound libraries and identifying candidates

with favorable pharmacokinetic profiles. This guide focuses on a series of phthalazine-

piperazine-1,2,4-oxadiazole hybrids, which share a core structure with many piperidine-

oxadiazole derivatives and serve as a relevant case study. The analysis highlights key

parameters that influence a compound's journey through the body.

Comparative Analysis of Predicted ADMET
Properties
The ADMET properties for a series of phthalazine-piperazine-1,2,4-oxadiazole hybrids were

predicted using the SwissADME and pkCSM web servers. The data for the most potent
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anticancer compounds from the series (4c, 4d, 4e, and 4h) are summarized below, providing a

comparative overview of their drug-likeness and pharmacokinetic profiles.
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Parameter
Compound
4c

Compound
4d

Compound
4e

Compound
4h

Optimal
Range/Valu
e

Physicochemi

cal Properties

Molecular

Weight (

g/mol )

479.52 524.52 513.97 495.56 < 500

LogP

(Consensus)
3.85 3.95 4.21 4.01 ≤ 5

H-bond

Acceptors
6 8 6 6 ≤ 10

H-bond

Donors
0 0 0 0 ≤ 5

Rotatable

Bonds
5 5 5 5 ≤ 10

Pharmacokin

etics

(Absorption)

GI Absorption High High High High High

BBB

Permeant
Yes No Yes Yes

No (for non-

CNS)

P-gp

Substrate
No Yes No No No

Drug-

Likeness

Rules

Lipinski's

Rule
Yes (0) Yes (1) Yes (0) Yes (0) 0 violations

Ghose Filter Yes (0) Yes (1) Yes (0) Yes (0) 0 violations
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Veber Rule Yes (0) Yes (0) Yes (0) Yes (0) 0 violations

Egan Rule Yes (0) Yes (0) Yes (0) Yes (0) 0 violations

Muegge Rule Yes (0) Yes (0) Yes (0) Yes (0) 0 violations

Medicinal

Chemistry

PAINS Alert 0 0 0 0 0 alerts

Brenk Alert 1 1 1 1 0 alerts

Lead-likeness Yes (1) Yes (2) Yes (1) Yes (1) 0 violations

Note: The data presented is based on in silico predictions from the study "One-Pot Synthesis of

Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular

Docking and ADMET Studies". The number in parentheses for Drug-Likeness Rules and Lead-

likeness indicates the number of violations.

Experimental and Computational Protocols
The determination of the ADMET properties for the analyzed compounds was conducted using

established in silico methodologies.

In Silico ADMET Prediction:

The pharmacokinetic properties and drug-likeness of the synthesized compounds were

predicted using the following web-based platforms:

SwissADME: This tool was utilized to predict a wide range of physicochemical properties,

pharmacokinetic parameters (including GI absorption, BBB permeability, and P-glycoprotein

substrate status), and to evaluate compliance with various drug-likeness rules (Lipinski,

Ghose, Veber, Egan, and Muegge). It also screened for medicinal chemistry alerts such as

PAINS (Pan Assay Interference Compounds) and Brenk.

pkCSM: This platform was also employed to predict pharmacokinetic and toxicity properties,

providing a comprehensive profile of the compounds' ADMET characteristics.
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The canonical SMILES (Simplified Molecular Input Line Entry System) representation of each

molecule was submitted to the respective web servers to generate the predictions. This

computational screening allows for the early identification of potential liabilities in drug

candidates, thereby guiding the selection of compounds for further experimental validation.

Workflow for In Silico ADMET Analysis
The logical flow from compound design to in silico ADMET evaluation is a critical component of

modern drug discovery pipelines. This process allows for the efficient filtering of large

compound libraries to prioritize candidates with the highest potential for successful clinical

development.

To cite this document: BenchChem. ["comparative analysis of the ADMET properties of
piperidine-oxadiazole derivatives"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176400#comparative-analysis-of-the-admet-
properties-of-piperidine-oxadiazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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